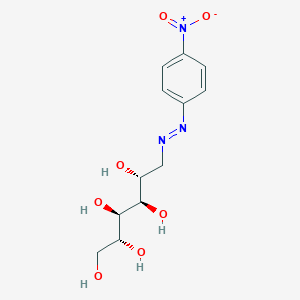
D-Galactose, (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose, (4-nitrophenyl)hydrazone is a chemical compound with the molecular formula C12H17N3O7 It is a derivative of D-Galactose, where the hydrazone group is attached to the 4-nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose, (4-nitrophenyl)hydrazone typically involves the reaction of D-Galactose with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the hydrazone bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
D-Galactose, (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of D-Galactose, (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as galactosidases, leading to the hydrolysis of the hydrazone bond and the release of 4-nitrophenylhydrazine. This process can be used to study enzyme kinetics and inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl-beta-D-galactoside: Another compound used in enzymatic studies, particularly for beta-galactosidase activity.
D-Galactose, (4-nitrophenyl)hydrazone, 2,3,4,5,6-pentaacetate: A derivative with additional acetyl groups, used in more specific applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in a variety of chemical and biological studies. Its ability to undergo multiple types of reactions and its applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
54420-21-2 |
|---|---|
Molekularformel |
C12H17N3O7 |
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-6-[(4-nitrophenyl)diazenyl]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H17N3O7/c16-6-10(18)12(20)11(19)9(17)5-13-14-7-1-3-8(4-2-7)15(21)22/h1-4,9-12,16-20H,5-6H2/t9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
AJECCSGEQWZGJW-DDHJBXDOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N=NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1N=NCC(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14155647.png)
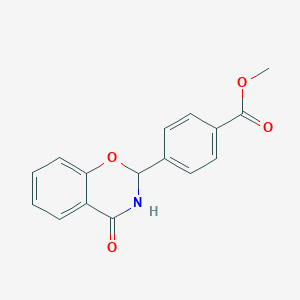

![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)


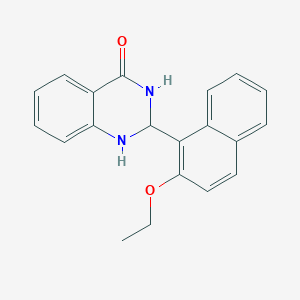
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
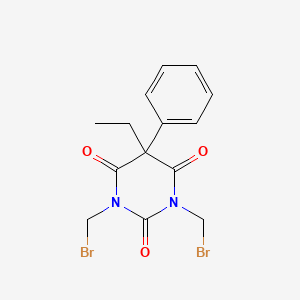
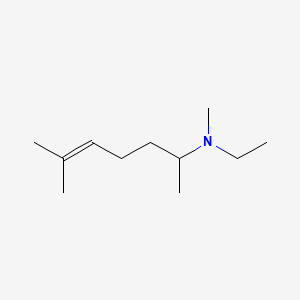
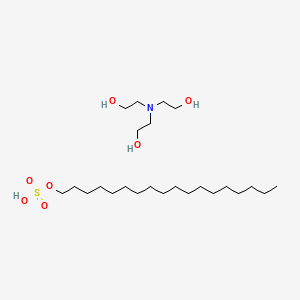
![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
